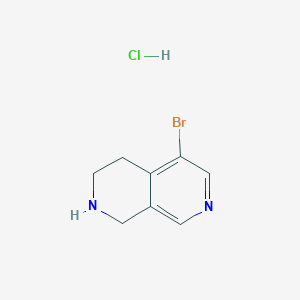![molecular formula C7H2Cl3N3 B13668261 2,4,5-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B13668261.png)
2,4,5-Trichloropyrido[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichloropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 5 on the pyrido[3,4-d]pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichloropyrido[3,4-d]pyrimidine typically involves the chlorination of pyrido[3,4-d]pyrimidine derivatives. One common method includes the reaction of pyrido[3,4-d]pyrimidine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under reflux conditions to ensure complete chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and chlorine concentration, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trichloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium amide, thiourea, or alkyl halides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrido[3,4-d]pyrimidine derivatives with different functional groups.
Oxidation and Reduction Reactions: Products include oxides or reduced forms of the original compound.
Scientific Research Applications
2,4,5-Trichloropyrido[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It serves as a tool for studying enzyme inhibition and receptor binding in various biological systems.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,5-Trichloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes such as kinases or proteases, thereby modulating signaling pathways involved in cell proliferation and apoptosis. The compound’s chlorine atoms enhance its binding affinity to target proteins, leading to effective inhibition.
Comparison with Similar Compounds
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine
- 2,4,6-Trichloropyrimidine
- 2,4,5-Trichloropyrimidine
Comparison: 2,4,5-Trichloropyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of the pyrido[3,4-d]pyrimidine ring system. This structural arrangement imparts distinct chemical and biological properties compared to other trichloropyrimidine derivatives. For instance, the position of chlorine atoms influences the compound’s reactivity and binding affinity to molecular targets, making it a valuable scaffold in drug discovery and material science.
Properties
Molecular Formula |
C7H2Cl3N3 |
|---|---|
Molecular Weight |
234.5 g/mol |
IUPAC Name |
2,4,5-trichloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H2Cl3N3/c8-3-1-11-2-4-5(3)6(9)13-7(10)12-4/h1-2H |
InChI Key |
VQFNLFYJPYIKSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde](/img/structure/B13668183.png)
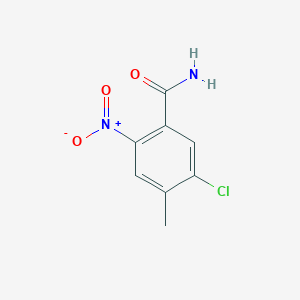

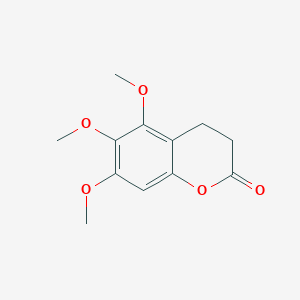
![tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13668220.png)
![1-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668224.png)
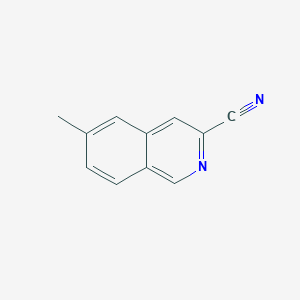

![tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate](/img/structure/B13668233.png)

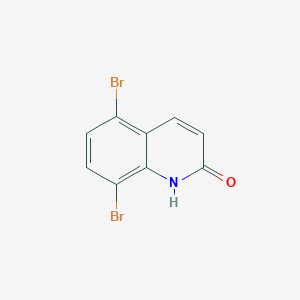
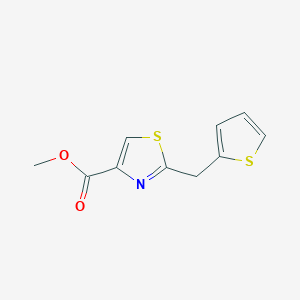
![2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13668250.png)
